molecular formula C6H10Se2 B12554465 1,1-Bis(methylselanyl)but-2-yne CAS No. 142646-76-2

1,1-Bis(methylselanyl)but-2-yne

Cat. No.: B12554465
CAS No.: 142646-76-2
M. Wt: 240.09 g/mol
InChI Key: GBRPXVDKTAYPAI-UHFFFAOYSA-N
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Description

1,1-Bis(methylselanyl)but-2-yne: is an organoselenium compound with the molecular formula C6H10Se2 It is characterized by the presence of two methylselanyl groups attached to a but-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(methylselanyl)but-2-yne typically involves the reaction of but-2-yne with methylselenol in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Temperature: The reaction is usually carried out at low temperatures (0°C to room temperature) to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and volatile nature of organoselenium compounds.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(methylselanyl)but-2-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert the selenium atoms to selenides.

    Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products

    Oxidation: Diselenides or selenoxides.

    Reduction: Selenides.

    Substitution: Various substituted but-2-yne derivatives.

Scientific Research Applications

1,1-Bis(methylselanyl)but-2-yne has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is studied for its potential biological activities, including antioxidant and anticancer properties.

    Industrial Applications: The compound is explored for use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(methylselanyl)but-2-yne involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with thiol-containing enzymes and proteins, leading to the formation of seleno-sulfide bonds.

    Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methylthio)but-2-yne: Similar structure but with sulfur atoms instead of selenium.

    1,1-Bis(methylselanyl)prop-2-yne: Similar structure but with a prop-2-yne backbone.

    1,1-Bis(phenylselanyl)but-2-yne: Similar structure but with phenyl groups instead of methyl groups.

Uniqueness

1,1-Bis(methylselanyl)but-2-yne is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to participate in redox reactions and interact with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

142646-76-2

Molecular Formula

C6H10Se2

Molecular Weight

240.09 g/mol

IUPAC Name

1,1-bis(methylselanyl)but-2-yne

InChI

InChI=1S/C6H10Se2/c1-4-5-6(7-2)8-3/h6H,1-3H3

InChI Key

GBRPXVDKTAYPAI-UHFFFAOYSA-N

Canonical SMILES

CC#CC([Se]C)[Se]C

Origin of Product

United States

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